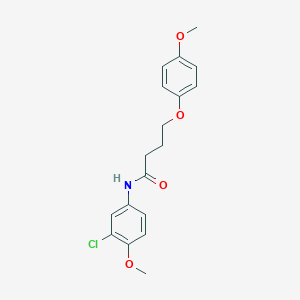![molecular formula C14H12BrNO2S2 B284773 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B284773.png)
10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a heterocyclic organic molecule that contains a unique combination of sulfur, nitrogen, oxygen, and bromine atoms. In
Mécanisme D'action
The mechanism of action of 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Some of the most notable effects of this compound include its ability to reduce inflammation, scavenge free radicals, and inhibit the growth of certain types of cancer cells. Additionally, this compound has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one in lab experiments is its high level of biological activity. This compound has been shown to exhibit a wide range of biological effects at relatively low concentrations, which makes it a promising candidate for further study. However, one of the main limitations of using this compound in lab experiments is its relatively complex chemical structure, which may make it difficult to synthesize and study.
Orientations Futures
There are numerous future directions for the study of 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one. Some of the most promising areas of research include the development of new synthesis methods for this compound, the study of its mechanism of action in more detail, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments, as well as its potential side effects and toxicity. Overall, the study of this compound is an exciting and rapidly evolving field that holds great promise for the future of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one is a multi-step process that involves the reaction of several different chemical compounds. One of the most common methods for synthesizing this compound is through the reaction of 2-aminothiophenol, 2-bromoacetyl bromide, and 4-methylcoumarin in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.
Applications De Recherche Scientifique
10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, this compound has been found to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C14H12BrNO2S2 |
|---|---|
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
4-bromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one |
InChI |
InChI=1S/C14H12BrNO2S2/c1-14-5-18-9-3-2-7(15)4-8(9)10(14)11-12(19-6-14)16-13(17)20-11/h2-4,10H,5-6H2,1H3,(H,16,17) |
Clé InChI |
NCLGKAGYNWJNJI-UHFFFAOYSA-N |
SMILES |
CC12COC3=C(C1C4=C(NC(=O)S4)SC2)C=C(C=C3)Br |
SMILES canonique |
CC12COC3=C(C1C4=C(NC(=O)S4)SC2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![7-tert-butyl-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284700.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284706.png)

![Isobutyl 4-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B284708.png)
![Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
![N-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B284714.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)
